Chemical structure and properties of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Chemical structure and properties of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Executive Summary
4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS: 13304-12-6) represents a quintessential model of a cross-conjugated dienone system. Unlike linear conjugated systems, its electronic architecture allows for independent reactivity of the
For drug development professionals, this molecule is not merely a mechanistic curiosity but a scaffold precursor for bicyclo[3.1.0]hexenones—privileged structures in neuroactive and antiviral pharmacophores. This guide synthesizes the molecule's crystallographic polymorphism, oxidative synthesis, and photochemical pathways into a self-validating technical resource.
Structural Architecture & Physical Properties
The molecule exhibits
Physicochemical Data Matrix
| Property | Value / Characteristic | Context |
| Molecular Formula | MW: 246.31 g/mol | |
| Appearance | Colorless to pale yellow prisms | Polymorph dependent |
| Melting Point | 126 – 128 °C | Thermodynamic form (Form A) |
| Solubility | Soluble in | Poor solubility in Hexanes |
| UV-Vis ( | ~240 nm ( | Characteristic of cross-conjugated dienones |
| IR (Carbonyl) | 1660 – 1670 | Lower than saturated ketones due to conjugation |
Representative H NMR Data ( , 400 MHz)
Note: The cross-conjugated system creates a distinct AA'BB' pattern for the cyclohexadienone ring protons.
- 7.20 – 7.45 ppm (m, 10H): Phenyl aromatic protons (Steric crowding may cause broadening).
-
7.15 ppm (d,
Hz, 2H): -protons (C3, C5). Deshielded by resonance. -
6.25 ppm (d,
Hz, 2H): -protons (C2, C6). Shielded relative to -position.
Synthetic Pathways: Oxidative Dehydrogenation
While oxidative dearomatization of phenols is a valid route, the most robust protocol for high-purity "drug-grade" synthesis involves the dehydrogenation of the corresponding saturated ketone. This avoids the formation of quinone methide byproducts common in phenol oxidation.
Protocol: DDQ-Mediated Dehydrogenation
Objective: Conversion of 4,4-diphenylcyclohexanone to 4,4-diphenyl-2,5-cyclohexadien-1-one.
Reagents:
-
Substrate: 4,4-Diphenylcyclohexanone (1.0 equiv)
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Acid Catalyst:
-Toluenesulfonic acid (pTSA) (0.05 equiv) - Optional, accelerates enolization.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve 4,4-diphenylcyclohexanone (10 mmol) in 1,4-dioxane (50 mL).
-
Addition: Add DDQ (22 mmol) in a single portion. The solution will turn dark immediately due to the formation of the Charge-Transfer (CT) complex.
-
Reflux: Heat the mixture to reflux (101 °C) for 12–18 hours. Monitor via TLC (20% EtOAc/Hexanes). The starting ketone (
) will disappear, replaced by the UV-active dienone ( ). -
Workup (Filtration): Cool the reaction to room temperature. The reduced byproduct (DDHQ) will precipitate as a hydroquinone. Filter the mixture through a pad of Celite to remove DDHQ.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in
and wash with saturated (to remove residual DDHQ/acid) and brine. -
Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield colorless prisms.
Mechanism of Action:
The reaction proceeds via an initial enolization followed by hydride abstraction by DDQ at the
Photochemical Reactivity: The Zimmerman Rearrangement
The defining feature of 4,4-diphenyl-2,5-cyclohexadien-1-one is its rearrangement upon UV irradiation. This Type A Rearrangement is a concerted, stereospecific transformation that yields a bicyclo[3.1.0]hex-3-en-2-one system (lumiketone).
Mechanistic Pathway
-
Excitation: Irradiation (
nm) promotes the ground state ( ) to the Singlet excited state ( , ). -
Intersystem Crossing (ISC): Rapid ISC generates the Triplet state (
). - -Bonding: The triplet state undergoes C3–C5 bonding to form a bridged diradical intermediate.
-
Intersystem Crossing & Zwitterion Formation: Spin inversion leads to a zwitterionic intermediate.
-
Demotion/Rearrangement: A [1,4]-sigmatropic shift (slither) of the phenyl group stabilizes the electron-deficient center, collapsing to the bicyclic product.
Pathway Visualization
Caption: The photochemical cascade transforming the dienone into the bicyclic "lumiketone" scaffold.
Applications in Drug Discovery
The rearrangement product, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one , serves as a rigidified scaffold for medicinal chemistry.
-
Glutamate Receptor Modulation: The bicyclo[3.1.0]hexane core mimics the conformation of glutamate, serving as a template for mGluR agonists/antagonists.
-
Viral Polymerase Inhibitors: The rigid hydrophobic pocket created by the geminal diphenyl group is utilized in designing allosteric inhibitors that require a bulky "anchor" region.
-
Stereochemical Probes: Because the rearrangement is stereospecific, the 4,4-diphenyl substrate is used to test the stereochemical fidelity of new photochemical flow reactors.
References
-
Zimmerman, H. E., & Schuster, D. I. (1961). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society.[1] Link
-
Senthil Kumar, V. S., et al. (2002).[2] 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations.[2][3] Angewandte Chemie International Edition.[1] Link
-
Hilt, G., & Smolko, K. I. (2003).[1] The Cobalt-Catalyzed Diels–Alder Reaction... followed by DDQ Oxidation.[1] Angewandte Chemie.[1] (Protocol reference for DDQ oxidation). Link
-
Quinkert, G., et al. (1982). Synoptical Representations of Type A Rearrangements.[4] Angewandte Chemie International Edition.[1] Link
Sources
- 1. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 2. 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
